1-(4-Chlorophenyl)-3-(3-ethylphenyl)urea
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(3-ethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-2-11-4-3-5-14(10-11)18-15(19)17-13-8-6-12(16)7-9-13/h3-10H,2H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVSWCLAINUCCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-(3-ethylphenyl)urea typically involves the reaction of 4-chloroaniline with 3-ethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.
Industrial Production Methods: On an industrial scale, the production of 1-(4-Chlorophenyl)-3-(3-ethylphenyl)urea may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-(3-ethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted urea compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with higher oxidation states, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(3-ethylphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (EWG) : Chloro substituents (common in CB1 modulators and antimicrobials) enhance receptor binding via dipole interactions .
- Bulkier substituents : Pyrrolidine (SC4a) or pyridine (SN15b) improve CB1 allosteric modulation efficacy due to steric and electronic complementarity .
CB1 Receptor Modulation
Compounds with polar or bulky substituents exhibit higher potency in CB1 modulation:
The target compound’s ethyl group may reduce CB1 potency compared to SC4a but could offer improved metabolic stability due to reduced polarity.
Antimicrobial Activity
Chlorophenyl-containing urea derivatives show activity against pathogens like Acinetobacter baumannii:
| Compound | Activity (% Inhibition) | Substituent Impact | Reference |
|---|---|---|---|
| 3e () | Moderate | Chiral R-configuration enhances efficacy | |
| 3l () | 94.5% | Adamantane moiety boosts lipophilicity |
The ethyl group in the target compound may reduce antimicrobial potency compared to adamantane (3l) but could lower toxicity.
Physicochemical Properties
Melting points and synthetic yields reflect substituent effects:
The target compound’s ethyl group likely lowers melting points compared to nitro or dichloro substituents due to reduced crystallinity. In , a related 3-ethylphenyl urea derivative was synthesized in 69.4% yield, indicating favorable reactivity .
Substituent Effects on Bioactivity
Q & A
Q. Advanced
- Computational modeling : Perform molecular docking (AutoDock Vina) to assess interactions with targets like kinases or GPCRs. Validate with MD simulations to study binding stability .
- Bioisosteric replacement : Replace the urea moiety with thiourea or carbamate to evaluate metabolic stability (e.g., CYP450 inhibition assays) .
- Fragment-based screening : Use X-ray crystallography to identify key binding motifs in co-crystal structures with target proteins .
How can researchers resolve contradictions in reported biological data (e.g., cytotoxicity vs. anti-inflammatory effects)?
Q. Advanced
- Assay standardization : Replicate conflicting studies under controlled conditions (e.g., cell line authentication, serum-free media) .
- Dose-response analysis : Perform EC/IC titrations (0.1–100 µM) to differentiate on-target vs. off-target effects .
- Pathway profiling : Use RNA-seq or phosphoproteomics to map signaling cascades affected by the compound .
What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
Q. Advanced
- Pharmacokinetics : Administer 10 mg/kg (IV/oral) in Sprague-Dawley rats; measure plasma half-life (~2–4 hr) and bioavailability (LC-MS/MS) .
- Efficacy models :
- Cancer : Xenograft mice with HT-29 colon cancer (tumor volume reduction ≥50% at 25 mg/kg) .
- Inflammation : LPS-induced murine endotoxemia (IL-6 suppression by 70% at 10 mg/kg) .
- Toxicity : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in chronic dosing studies .
What analytical techniques are critical for quality control in synthesis?
Q. Basic
- Purity assessment : HPLC (C18 column, acetonitrile/water, 254 nm) with retention time ~8.5 min .
- Structural confirmation : FT-IR (urea C=O stretch at ~1640 cm) and high-resolution mass spectrometry (HRMS; m/z 315.1124 for CHClNO) .
- Impurity profiling : Use GC-MS to detect residual solvents (e.g., DMF < 500 ppm) .
How does the compound’s mechanism of action differ from structurally related ureas?
Q. Advanced
- Target selectivity : Unlike 1-(3-chlorophenyl) analogs, this compound shows preferential inhibition of JNK2 over JNK1 (IC = 0.8 µM vs. 12 µM) due to para-chloro/ethyl steric complementarity .
- Metabolic stability : The ethyl group reduces CYP3A4-mediated oxidation compared to methyl analogs (t increased from 1.5 hr to 3.2 hr) .
What strategies optimize the compound’s solubility for in vivo studies?
Q. Advanced
- Formulation : Use PEG-400/water (60:40) or cyclodextrin complexes (20% w/v) to achieve aqueous solubility >1 mg/mL .
- Prodrug design : Synthesize phosphate or acetylated derivatives to enhance absorption (e.g., 10-fold higher C in rats) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
